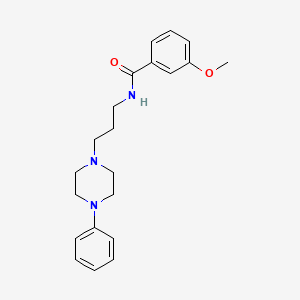
3-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide” is a chemical compound. It is related to a class of compounds that have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include reductive amination using sodium cyanoborohydride .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques .
科学的研究の応用
Pharmacological Properties and Clinical Use of Metoclopramide
Metoclopramide, a compound with a somewhat similar structure due to the presence of a benzamide group and piperazine moiety, has been extensively studied for its pharmacological properties and clinical use. It is primarily utilized in the management of gastrointestinal disorders due to its ability to enhance motility in the gastrointestinal tract. Metoclopramide's actions include improved resting tone of the esophageal sphincter, enhanced gastric emptying, and accelerated transit through the duodenum and jejunum. These effects contribute to its application in treating various types of vomiting, functional and organic gastrointestinal disorders, and facilitating gastrointestinal diagnostics such as radiological identification of lesions and emergency endoscopy in upper gastrointestinal hemorrhage. The compound's pharmacokinetic profile suggests rapid absorption and excretion, highlighting its efficiency in clinical settings (Pinder et al., 2012).
DNA Minor Groove Binders and Their Applications
Another related area of research involves DNA minor groove binders, such as Hoechst 33258 and its analogues. These compounds are known for their strong binding affinity to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property is utilized in fluorescent DNA staining, crucial for various applications in cell biology, including chromosome and nuclear staining, and analysis of nuclear DNA content values through flow cytometry. The understanding of the molecular basis for DNA sequence recognition and binding by these compounds aids in rational drug design, providing a pathway for the development of new therapeutic agents and radioprotectors (Issar & Kakkar, 2013).
Novel Pharmacological Effects and Toxicological Assessments
Research on compounds like 25I-NBOME and benzylpiperazine (BZP) delves into their pharmacological effects and potential toxicities. 25I-NBOME, a derivative with a phenethylamine structure, has been investigated for its potent hallucinogenic effects and affinity for serotonin 5-HT2A receptors. The growing number of intoxication cases associated with 25I-NBOME underscores the need for comprehensive studies on its pharmacological properties and safety profile (Kamińska et al., 2020). Similarly, BZP's recreational use and its effects on dopamine neurotransmission highlight the importance of understanding the neurological consequences and potentially addictive properties of such compounds (Johnstone et al., 2007).
作用機序
Target of Action
The primary target of 3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it is responsible for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide interacts with its target, the AChE enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can affect various biochemical pathways. For instance, it can enhance cholinergic neurotransmission, which plays a key role in memory and cognition . .
Result of Action
The inhibition of AChE by 3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can lead to an increase in acetylcholine levels, which may enhance cholinergic neurotransmission . This could potentially result in improved cognitive function, although the exact molecular and cellular effects require further study.
特性
IUPAC Name |
3-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-20-10-5-7-18(17-20)21(25)22-11-6-12-23-13-15-24(16-14-23)19-8-3-2-4-9-19/h2-5,7-10,17H,6,11-16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIRUFCTOZEQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Fluorophenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2538200.png)

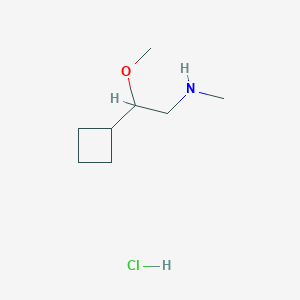

![N-(2-carbamoylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2538210.png)
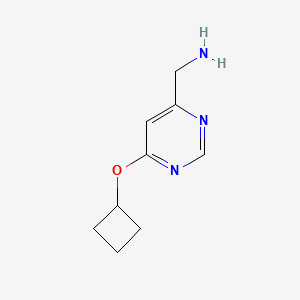
![N-(3-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2538213.png)

![11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2538215.png)
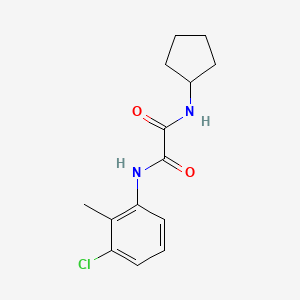
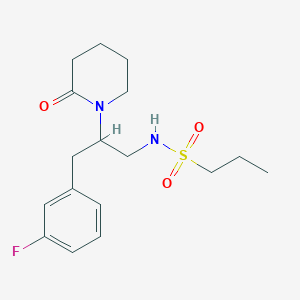
![5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B2538218.png)
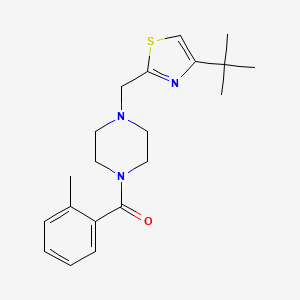
![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2538221.png)